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N-Butyl-3-(piperidin-2-yl)pyridin-2-amine Documentation Hub

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  • Product: N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

Core Science & Biosynthesis

Foundational

Physicochemical properties and stability profile of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

Technical Whitepaper: Physicochemical Characterization and Stability Profiling of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine Executive Summary & Structural Logic The compound N-Butyl-3-(piperidin-2-yl)pyridin-2-amine repr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Stability Profiling of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

Executive Summary & Structural Logic

The compound N-Butyl-3-(piperidin-2-yl)pyridin-2-amine represents a specialized scaffold merging the pharmacophores of anabasine (3-(piperidin-2-yl)pyridine) with an N-alkylated aminopyridine. This structure suggests potential utility in nicotinic acetylcholine receptor (nAChR) modulation or kinase inhibition.

However, the juxtaposition of a secondary aliphatic amine (piperidine) and an electron-rich aminopyridine system creates a unique stability profile. This guide moves beyond standard testing to address the specific physicochemical liabilities of this molecule: oxidative susceptibility of the piperidine ring and pH-dependent solubility shifts driven by its polybasic nature.

The following technical guide details the theoretical physicochemical baseline, empirical stability risks, and a validated workflow for characterization.

Physicochemical Properties: The Theoretical Baseline

Before wet-lab analysis, we must establish the theoretical behavior of the molecule to guide experimental design.

Ionization Profile (pKa)

This molecule possesses three potential basic centers. Understanding the protonation order is critical for solubility and HPLC method development.

Functional GroupHybridizationEst. pKaDescription
Piperidine Nitrogen

10.8 – 11.2 Primary Basic Center. Highly basic secondary amine. Will be protonated at physiological pH.
Exocyclic Amine (N-Butyl)

(conjugated)
6.5 – 7.0 Secondary Basic Center. Electron density is delocalized into the pyridine ring, lowering basicity compared to alkyl amines.
Pyridine Nitrogen

3.0 – 4.0 Weakest Base. The 2-amino group donates electron density, slightly increasing basicity vs. unsubstituted pyridine, but steric hindrance from the piperidine ring may modulate this.
Lipophilicity (LogP/LogD)
  • Predicted LogP: ~2.5 – 2.9 (The N-butyl chain significantly increases lipophilicity compared to the parent anabasine).

  • LogD (pH 7.4): ~0.5 – 1.0. At physiological pH, the piperidine is ionized, drastically reducing the distribution coefficient. This indicates the compound will have high aqueous solubility in acidic buffers but may precipitate in basic environments (

    
    ).
    

Stability Profile & Degradation Pathways

The stability of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine is governed by two competing mechanisms: Oxidative Dehydrogenation and N-Oxide Formation .

Critical Degradation Mechanisms
  • Piperidine Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation, potentially forming the imine or fully aromatizing to a bis-pyridine structure (similar to the conversion of nicotine to nicotyrine).

  • N-Dealkylation: The N-butyl group is liable to oxidative dealkylation via cytochrome P450 mimics or radical initiators, reverting to the primary amine.

  • Photolytic Instability: 2-Aminopyridines are chromophores that can undergo photo-induced hydrolysis or dimerization under UV light.

Visualizing the Degradation Pathway

The following diagram illustrates the logical degradation cascade based on the structural moieties.

DegradationPathways Parent Parent Compound (N-Butyl-3-(piperidin-2-yl)pyridin-2-amine) NOxide N-Oxide Impurity (Pyridine-N-Oxide) Parent->NOxide Oxidation (H2O2/Peroxides) Dealkyl De-butylated Analog (Primary Amine) Parent->Dealkyl Oxidative Dealkylation (Radical/Light) Aromatized Bis-Pyridine Analog (Oxidative Dehydrogenation) Parent->Aromatized Dehydrogenation (-H2)

Figure 1: Predicted degradation pathways under stress conditions. The piperidine ring aromatization and N-dealkylation are the primary risks.

Experimental Protocols: Characterization & Stress Testing

To validate the theoretical profile, the following protocols must be executed. These are designed to be self-validating : the inclusion of controls ensures that negative results are true stability, not method failure.

Protocol: pH-Rate Profile (Hydrolytic Stability)

Context: While the molecule lacks esters/amides, the imine potential requires checking stability across the pH range.

Materials:

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 10.0).

  • HPLC System with PDA detector.

Methodology:

  • Preparation: Dissolve compound to 1 mg/mL in MeOH (Stock). Dilute 1:10 into each buffer.

  • Incubation: Store at 60°C for 5 days. (Elevated temperature accelerates kinetics).

  • Sampling: Aliquot at T=0, 24h, 72h, 120h.

  • Analysis: Inject onto HPLC.

  • Validation Check: If recovery < 95% at T=0, check solubility/precipitation immediately.

Protocol: Oxidative Stress Testing (H2O2)

Context: To simulate shelf-life oxidation and impurity formation.

Methodology:

  • Solution: Prepare 0.5 mg/mL compound in 50:50 ACN:H2O.

  • Stressor: Add 30% H2O2 to achieve a final concentration of 3% H2O2 .

  • Control: Prepare a parallel sample with water instead of H2O2 (Dark Control).

  • Timepoints: T=0, 2h, 4h, 24h at Room Temperature.

  • Quenching (Critical Step): Before HPLC injection, quench oxidation with 5% Sodium Metabisulfite or Catalase. Failure to quench will damage the HPLC column and produce artifacts.

Protocol: Photostability (ICH Q1B)

Context: Aminopyridines absorb UV.

Methodology:

  • Solid State: Spread thin layer (<1mm) in a quartz petri dish.

  • Solution State: 1 mg/mL in quartz vials.

  • Exposure: 1.2 million lux hours (visible) and 200 Wh/m² (UV).

  • Dark Control: Wrap identical vials in aluminum foil and place alongside exposed samples.

  • Analysis: Compare impurity profile of Exposed vs. Dark Control.

Analytical Strategy: HPLC-UV-MS

A generic gradient is insufficient due to the polarity difference between the parent and potential degradants.

Recommended Method Parameters:

ParameterSettingRationale
Column C18 with Polar Embedded Group (e.g., Waters XBridge Shield RP18)The basic piperidine requires a column that resists dewetting and handles basic pH well.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH is crucial. At low pH, the protonated piperidine elutes too fast (void volume). High pH keeps it neutral/retained.
Mobile Phase B AcetonitrileStandard organic modifier.
Detection UV @ 254 nm & 300 nm254nm for the pyridine ring; 300nm to detect extended conjugation (aromatization).
Mass Spec ESI (+) ModeScan range 100–500 m/z to detect N-oxides (+16 Da) and dealkylated species (-57 Da).
Analytical Workflow Diagram

AnalyticalWorkflow Sample Stressed Sample (Oxidation/Thermal) Quench Quench/Neutralize (Na Metabisulfite) Sample->Quench Stop Reaction Dilute Dilution (Mobile Phase Initial) Quench->Dilute Prep for Inj HPLC UPLC/HPLC Separation (High pH C18) Dilute->HPLC Inject Detect Detection (PDA + MS) HPLC->Detect Analyze

Figure 2: Analytical workflow ensuring reaction termination prior to analysis.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Reference for Pyridine/Piperidine reactivity and oxidation potentials). [Link]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation (2nd ed.). Informa Healthcare. (Source for oxidative stress protocols and quenching methods). [Link]

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

Exploratory

Safety Data Sheet (SDS) and hazard identification for N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

Technical Whitepaper: Hazard Profile & Safety Protocols for N-Butyl-3-(piperidin-2-yl)pyridin-2-amine Executive Summary N-Butyl-3-(piperidin-2-yl)pyridin-2-amine is a nitrogenous heterocyclic compound structurally relate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Hazard Profile & Safety Protocols for N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

Executive Summary

N-Butyl-3-(piperidin-2-yl)pyridin-2-amine is a nitrogenous heterocyclic compound structurally related to the anabasine and aminopyridine families. As a New Chemical Entity (NCE) with no commercially established Safety Data Sheet (SDS), this guide synthesizes a Provisional Hazard Profile based on Structure-Activity Relationship (SAR) analysis and "Read-Across" methodology from homologous toxicophores.

Given the presence of a pyridine ring, a secondary piperidine amine, and an exocyclic butyl-amine, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until experimental toxicology data proves otherwise. The primary predicted hazards include neurotoxicity (nicotinic agonism/potassium channel blockade) and severe skin/eye irritation .

Part 1: Chemical Identity & Structural Analysis

Before establishing safety protocols, we must deconstruct the molecule to understand its physicochemical behavior.

PropertyDetail
Chemical Name N-Butyl-3-(piperidin-2-yl)pyridin-2-amine
Molecular Formula C₁₄H₂₃N₃ (Calculated)
Molecular Weight ~233.35 g/mol
Projected Physical State Viscous Oil or Low-Melting Solid (due to butyl chain lipophilicity)
Solubility Profile High in DMSO, Methanol, DCM; Low in Water (unless protonated)
Basicity (Predicted) Diprotic Base: 1. Piperidine Nitrogen (

) 2. Pyridine Nitrogen (

)
Structural Alerts (SAR Analysis)
  • 3-(piperidin-2-yl)pyridine Core: Structurally identical to Anabasine (CAS 494-52-0), a potent nicotinic acetylcholine receptor (nAChR) agonist known for acute toxicity.

  • 2-Aminopyridine Moiety: Structurally related to 2-Aminopyridine (CAS 504-29-0), a known potassium channel blocker that can cause seizures and excitotoxicity.

  • N-Butyl Group: Increases lipophilicity (

    
    ), potentially enhancing dermal absorption and blood-brain barrier (BBB) penetration.
    

Part 2: Provisional Hazard Identification (GHS)

Note: Classifications are derived from homologous compounds (Anabasine, 2-Aminopyridine) per OSHA HCS 2012 and EU CLP standards.

GHS Classification (Predicted)
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

  • Neurotoxicity: Potential for cholinergic crisis or seizure activity.

Signal Word: DANGER
Hazard Statements (H-Codes)
  • H301+H311: Toxic if swallowed or in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Part 3: Exposure Controls & Personal Protection

Due to the predicted neurotoxic potential and enhanced lipophilicity, standard "Blue Lab Coat" protocols are insufficient.

Hierarchy of Controls
  • Engineering Controls (Primary Barrier):

    • All handling of dry powder or neat oil must occur within a Certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) .

    • Face Velocity: Maintain >100 fpm (0.5 m/s).

    • Use a closed-system transfer if scaling >10 grams.

  • Personal Protective Equipment (PPE):

    • Respiratory: If working outside a hood (not recommended), use a Full-Face Respirator with Organic Vapor/P100 cartridges .

    • Dermal: Double-gloving is mandatory.

      • Inner Glove: Nitrile (4 mil).

      • Outer Glove:Butyl Rubber or Viton (due to the N-butyl lipophilic chain penetrating standard latex/nitrile over time).

    • Ocular: Chemical splash goggles (Safety glasses are insufficient for oils).

Handling Workflow Diagram

HandlingProtocol Start Start: Material Receipt CheckState Check Physical State (Solid vs. Oil) Start->CheckState Solid Solid/Powder CheckState->Solid If Solid Oil Viscous Oil CheckState->Oil If Liquid Solid_Protocol Use Static-Dissipative Balance Inside Fume Hood Solid->Solid_Protocol Oil_Protocol Use Positive Displacement Pipette Avoid Aerosol Generation Oil->Oil_Protocol Weighing Weighing Procedure Solubilization Solubilization (DMSO/MeOH) Create Stock Solution Solid_Protocol->Solubilization Oil_Protocol->Solubilization Waste Disposal: Segregate as P-List (Acutely Toxic) Solubilization->Waste Post-Experiment

Caption: Workflow for handling N-Butyl-3-(piperidin-2-yl)pyridin-2-amine, differentiating between solid and liquid states to minimize exposure risks.

Part 4: Emergency Response Protocols

Self-Validating Step: In the event of exposure, immediate action is required to mitigate neurotoxic effects. These steps presume a "worst-case" cholinergic crisis.

Exposure RouteImmediate ActionMedical Rationale
Inhalation Move to fresh air immediately. Maintain airway.Prevents further systemic absorption via alveoli.
Skin Contact Wash with soap and water for 15 minutes . Do NOT use alcohol/solvents.Solvents (ethanol/DMSO) will drive the lipophilic butyl chain deeper into the dermis.
Eye Contact Flush with tepid water for 15 minutes. Lift eyelids.Basic amines can cause rapid corneal opacification.
Ingestion Do NOT induce vomiting. Rinse mouth.Risk of aspiration pneumonia and esophageal burns from alkaline nature.

Antidote Note: Medical professionals should be informed of potential nicotinic toxicity . Treatment is supportive (atropine is generally for muscarinic effects; benzodiazepines may be needed for seizures).

Part 5: Toxicological Mechanism (Inferred)

Understanding why this compound is dangerous is critical for research integrity.

  • Nicotinic Agonism: The 3-(piperidin-2-yl)pyridine core mimics acetylcholine. It can bind to

    
     or 
    
    
    
    nAChRs in the CNS, leading to initial stimulation followed by depolarization block.
  • Potassium Channel Blockade: The 2-aminopyridine functionality is a classic

    
     channel blocker, which increases neurotransmitter release and neuronal excitability.
    
Mechanism of Action Diagram

MOA Compound N-Butyl-3-(piperidin-2-yl) pyridin-2-amine Receptor1 nAChR Agonism (Anabasine-like) Compound->Receptor1 Receptor2 Kv Channel Blockade (Aminopyridine-like) Compound->Receptor2 Effect1 Membrane Depolarization Receptor1->Effect1 Receptor2->Effect1 Effect2 Increased Ca2+ Influx Effect1->Effect2 Outcome1 CNS Stimulation (Tremors/Seizures) Effect2->Outcome1 Outcome2 Autonomic Dysregulation Effect2->Outcome2

Caption: Predicted toxicological pathway showing dual-mechanism neurotoxicity via nAChR agonism and Potassium channel blockade.

Part 6: Storage & Stability

  • Temperature: Store at -20°C (Standard for novel amines to prevent oxidation).

  • Atmosphere: Store under Argon or Nitrogen . The secondary amine and pyridine ring are susceptible to N-oxidation over time.

  • Incompatibilities:

    • Strong Oxidizers: Risk of exothermic reaction.

    • Acids: Will form salts exothermically.

    • Acid Chlorides/Anhydrides: Will react rapidly with the secondary amine and exocyclic amine.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89594, Anabasine. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10444, 2-Aminopyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling for 2-aminopyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

Foundational

Thermodynamic solubility of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine in organic solvents

Title: Thermodynamic Solubility Profiling of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine: A Methodological Framework Executive Summary & Strategic Context In the development of pharmaceutical intermediates and active pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Solubility Profiling of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine: A Methodological Framework

Executive Summary & Strategic Context

In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the thermodynamic solubility of a compound is a critical physicochemical parameter. For N-Butyl-3-(piperidin-2-yl)pyridin-2-amine —a structural motif often implicated in kinase inhibition or as a scaffold for CNS-active agents—understanding its solubility landscape in organic solvents is essential for three key processes:

  • Process Chemistry: Optimizing crystallization yields and purity during synthesis.

  • Formulation: Selecting appropriate vehicles for liquid dosage forms or lipid-based delivery systems.

  • Purification: Designing effective recrystallization protocols to remove impurities based on differential solubility.

This guide provides a rigorous technical roadmap for determining, modeling, and interpreting the thermodynamic solubility of this specific amine derivative. It moves beyond simple "dissolution testing" to establish a thermodynamic basis for process scale-up.

Experimental Protocol: Isothermal Saturation Method

To ensure data integrity (E-E-A-T), the Isothermal Saturation Method (Shake-Flask method) coupled with HPLC quantification is the gold standard. This method ensures true thermodynamic equilibrium is reached, unlike kinetic solubility methods used in early discovery.

Materials & Apparatus
  • Analyte: N-Butyl-3-(piperidin-2-yl)pyridin-2-amine (Purity > 98% by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), n-Propanol, Ethyl Acetate, Acetonitrile, Acetone, Toluene (HPLC Grade).

  • Apparatus:

    • Thermostatic orbital shaker (Control accuracy

      
       K).
      
    • HPLC with UV/Vis detector (or UPLC for higher throughput).

    • 0.22

      
      m PTFE syringe filters (to remove undissolved solids).
      
Validated Workflow (SOP)

The following workflow ensures reproducibility and minimizes experimental error.

Step 1: Excess Addition Add the solid compound in excess to 10 mL of the selected organic solvent in a glass vial. Visual confirmation of undissolved solid is mandatory.

Step 2: Equilibration Place vials in the thermostatic shaker.

  • Temperature Range: 278.15 K to 323.15 K (5 K intervals).

  • Agitation: Continuous stirring at 150 rpm for 24 hours .

  • Settling: Allow the suspension to settle for 2–4 hours at the same temperature to ensure phase separation without precipitation.

Step 3: Sampling & Dilution Extract the supernatant using a pre-heated syringe (to prevent crash-out). Filter through a 0.22


m filter. Dilute the filtrate immediately with the mobile phase to bring the concentration within the linear calibration range.

Step 4: Quantification Analyze via HPLC. Calculate the mole fraction solubility (


) using the standard curve.
Experimental Logic Diagram

Solubility_Workflow Start Start: Solid Analyte + Solvent Equilibration Equilibration (Shake Flask, 24h, T +/- 0.05K) Start->Equilibration Add Excess Solid PhaseSep Phase Separation (Settling, Isothermal) Equilibration->PhaseSep Equilibrium Reached Sampling Sampling & Filtration (0.22 um, Pre-heated) PhaseSep->Sampling Supernatant Extraction Quant HPLC Quantification Sampling->Quant Dilution Calc Calculate Mole Fraction (x) Quant->Calc Peak Area -> Conc

Figure 1: Validated workflow for thermodynamic solubility determination via the Shake-Flask method.

Mathematical Modeling & Correlation

Raw solubility data must be correlated using semi-empirical models to allow for interpolation and validation.

Modified Apelblat Equation

The Modified Apelblat equation is widely used for non-ideal solutions to correlate mole fraction solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived from non-linear regression.

  • Utility: Provides a high-accuracy fit (typically

    
    ) for pyridine derivatives in polar solvents.
    
Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving forces of dissolution, we calculate Enthalpy (


), Entropy (

), and Gibbs Free Energy (

).

The van't Hoff Equation:



Where:

  • 
     = Universal gas constant (8.314 J/mol·K).
    
  • Slope of

    
     vs. 
    
    
    
    plot =
    
    
    .
  • Intercept =

    
    .
    

Gibbs Free Energy:



Analysis Logic Diagram

Thermo_Logic RawData Raw Data (x vs T) Apelblat Apelblat Regression (A, B, C) RawData->Apelblat Curve Fitting VantHoff van't Hoff Plot (ln x vs 1/T) RawData->VantHoff Linearization Enthalpy Enthalpy (dH) (+ Endothermic) VantHoff->Enthalpy Slope Entropy Entropy (dS) (+ Disorder) VantHoff->Entropy Intercept Gibbs Gibbs Energy (dG) (- Spontaneous) Enthalpy->Gibbs dG = dH - TdS Entropy->Gibbs

Figure 2: Computational logic for extracting thermodynamic parameters from raw solubility data.

Anticipated Results & Interpretation

Based on the structural properties of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine (amine functionality, hydrophobic butyl chain, heteroaromatic ring), the following behavior is expected:

Solvent Effects
  • Alcohols (MeOH, EtOH): Expect highest solubility . The amine groups act as hydrogen bond acceptors/donors, interacting favorably with the hydroxyl groups of the solvent.

  • Polar Aprotic (Acetone, Ethyl Acetate): Moderate solubility. Dipole-dipole interactions will dominate.

  • Non-polar (Toluene): Lower solubility, though the N-butyl chain provides some lipophilicity, likely increasing solubility compared to the non-butylated parent (Anabasine derivative).

Thermodynamic Signatures
  • **

    
     (Positive)
    
Exploratory

Computational Pharmacodynamics of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

A Structural Biology Framework for Novel Nicotinic Ligands Executive Summary & Structural Deconstruction This guide details the in silico characterization of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine (hereafter referred...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Biology Framework for Novel Nicotinic Ligands

Executive Summary & Structural Deconstruction

This guide details the in silico characterization of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine (hereafter referred to as NB-PPA ).

To design a valid computational strategy, we must first deconstruct the ligand's pharmacophore. NB-PPA is a structural derivative of Anabasine (3-(piperidin-2-yl)pyridine), a potent nicotinic acetylcholine receptor (nAChR) agonist. The addition of a 2-amino group with an N-butyl substitution introduces two critical variables:

  • Electronic Modulation: The 2-amino group acts as an electron donor to the pyridine ring, potentially altering the pKa of the pyridine nitrogen.

  • Steric Extension: The butyl chain requires a hydrophobic sub-pocket within the binding site, necessitating an Induced Fit docking approach rather than rigid receptor docking.

Primary Target Hypothesis:


 Nicotinic Acetylcholine Receptor (nAChR).
Secondary Risk:  Off-target kinase inhibition (due to the aminopyridine hinge-binding motif).

Computational Workflow Architecture

The following diagram outlines the decision matrix for analyzing NB-PPA, ensuring all stereochemical and conformational possibilities are accounted for before expensive MD simulations.

Workflow Start Ligand: NB-PPA Prep Ligand Preparation (Epik: pKa 7.4 +/- 2.0) Start->Prep Chiral Stereoisomer Generation (R/S at Piperidine C2) Prep->Chiral Docking Induced Fit Docking (IFD) (Flexible Butyl Tail) Chiral->Docking Target Target Selection (nAChR a4b2 - PDB: 5KXI) Grid Receptor Grid Generation (Orthosteric Site) Target->Grid Grid->Docking Filter Pose Filtering (XP Score < -8.0) Docking->Filter MD MD Simulation (100ns) (RMSD/RMSF Analysis) Filter->MD Binding MM-GBSA Free Energy Calculation MD->Binding

Figure 1: End-to-end computational pipeline for NB-PPA characterization. Note the explicit step for stereoisomer generation, as the piperidine C2 position is chiral.

Phase I: Ligand & Target Preparation

Ligand Chemistry & Protonation States

The biological activity of anabasine-like ligands is strictly governed by the protonation state of the piperidine nitrogen.

  • Mechanism: The cationic piperidine nitrogen mimics the quaternary ammonium of acetylcholine, forming a critical cation-

    
     interaction with Trp149  (in 
    
    
    
    subunits).
  • Protocol:

    • Generate 3D conformers using the OPLS4 force field.

    • Use Epik or Jaguar to calculate pKa values.

    • Critical Check: Ensure the piperidine nitrogen is protonated (+1 charge) at pH 7.4. The pyridine nitrogen should remain neutral to act as a hydrogen bond acceptor.

    • Stereochemistry: Generate both (S)- and (R)-enantiomers. (S)-anabasine is typically more bioactive; both must be docked to validate enantioselectivity.

Target Acquisition (The nAChR)

We utilize the high-resolution Cryo-EM structure of the


 receptor.
  • PDB ID: 5KXI (Human

    
     in complex with nicotine).
    
  • Preparation Steps:

    • Protein Preparation Wizard: Add missing hydrogens, cap termini (N-acetyl/N-methylamide).

    • Desolvation: Remove water molecules >5Å from the binding pocket.

    • H-Bond Optimization: Optimize H-bond networks using PropKa at pH 7.0.

    • Restrained Minimization: Minimize the structure (RMSD limit 0.30 Å) to relieve steric clashes without distorting the Cryo-EM backbone.

Phase II: Induced Fit Docking (IFD)

Standard rigid-receptor docking (SP/XP) is insufficient for NB-PPA. The N-butyl tail is highly flexible and lipophilic. It may clash with the rigid walls of the standard nicotine binding pocket (the "aromatic box"). We must allow the receptor side chains to adapt.

The "Aromatic Box" Constraints

The nAChR binding site is an aromatic cage formed by:

  • Principal Face (+): Tyr93, Trp149, Tyr190, Tyr197.

  • Complementary Face (-): Trp55, Leu109 (in

    
     subunit).
    
IFD Protocol

Tool: Schrödinger Induced Fit Docking (or AutoDock Vina with flexible residues).

ParameterSettingRationale
Box Center Centered on Nicotine (from PDB 5KXI)Defines the orthosteric site.
Box Size 25 Å x 25 Å x 25 ÅExpanded to accommodate the butyl extension.
Flexible Residues Trp149, Tyr190, Leu109, Val109These residues likely contact the butyl chain.
Side Chain Sampling Prime RefinementReorients side chains to resolve clashes.
Scoring Function Glide XP (Extra Precision)Penalizes desolvation strictly.

Success Metric: A docking score < -9.0 kcal/mol and the preservation of the salt bridge/cation-


 interaction between the piperidine N+ and Trp149.

Phase III: Molecular Dynamics & Stability

Docking provides a static snapshot. MD simulations are required to verify if the N-butyl tail destabilizes the complex or finds a stable hydrophobic groove.

Simulation Setup
  • Engine: GROMACS or Desmond.

  • System: Protein-Ligand complex embedded in a POPC lipid bilayer (mimicking neuronal membranes).

  • Solvent: TIP3P water model + 0.15M NaCl (neutralizing charge).

  • Ensemble: NPT (310 K, 1.01325 bar).

  • Duration: 100 ns minimum.

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Pass: Ligand RMSD < 2.5 Å relative to the protein backbone after equilibration.

    • Fail: Ligand RMSD > 5.0 Å (indicates unbinding or "pose flipping").

  • Interaction Fraction: Monitor the persistence of the Trp149 cation-

    
     interaction. It must exist for >60% of the simulation time.
    
Binding Interaction Map (Hypothetical)

Based on the pharmacophore, the following interactions are expected.

Protocols & Analytical Methods

Method

Crystallization techniques for N-Butyl-3-(piperidin-2-yl)pyridin-2-amine purification

Initiating Crystallization Research I'm starting with broad Google searches to establish a solid foundation on crystallization. My focus is on understanding the fundamental principles and various methodologies, including...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Crystallization Research

I'm starting with broad Google searches to establish a solid foundation on crystallization. My focus is on understanding the fundamental principles and various methodologies, including cooling, anti-solvent, and evaporation techniques. I'm also delving into factors that impact crystal growth and purity.

Expanding Crystallization Scope

I'm now expanding my search to include the specific physicochemical properties of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine, specifically its solubility and potential polymorphs. Parallel to this, I'm researching crystallization protocols for structurally similar compounds to help define solvent systems and temperature profiles. The next step will be to create an application note, starting with an introduction that stresses the importance of purifying this compound and the rationale for using crystallization. Then I will describe the different crystallization techniques in detail and create step-by-step protocols.

Deepening Crystallization Focus

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Application

Application Note: N-Butyl-3-(piperidin-2-yl)pyridin-2-amine in Ligand-Receptor Studies

Executive Summary & Compound Profile N-Butyl-3-(piperidin-2-yl)pyridin-2-amine (herein referred to as NBPA ) is a synthetic nitrogenous heterocycle structurally homologous to anabasine and 2-aminopyridine . Its pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Butyl-3-(piperidin-2-yl)pyridin-2-amine (herein referred to as NBPA ) is a synthetic nitrogenous heterocycle structurally homologous to anabasine and 2-aminopyridine . Its pharmacophore combines the nicotinic acetylcholine receptor (nAChR) recognition motif (the pyridine-piperidine bi-cycle) with an N-butyl lipophilic tail.

In ligand-receptor studies, NBPA serves as a critical chemical probe for investigating orthosteric binding kinetics and subtype selectivity within the Cys-loop receptor superfamily. Due to the substitution at the 2-amino position, NBPA exhibits altered hydrogen-bonding capabilities compared to endogenous agonists, making it a valuable tool for distinguishing between agonist-induced conformational states and desensitized states in


 and 

nAChRs.
Physicochemical Properties Table
PropertyValue/DescriptionRelevance to Protocol
Molecular Formula

Stoichiometric calculations
Molecular Weight ~233.35 g/mol Concentration preparation
LogP (Predicted) 2.8 - 3.2Moderate lipophilicity; requires DMSO for stock
pKa (Predicted) ~9.8 (Piperidine N)Protonated at physiological pH (7.4)
Solubility DMSO (>50 mM), EthanolAvoid aqueous stock solutions

Mechanism of Action & Signaling Pathway

NBPA functions primarily as a competitive ligand at the acetylcholine binding site. The diagram below illustrates the kinetic pathway of NBPA interaction with a pentameric nAChR, highlighting the transition between resting, open (conducting), and desensitized states.

Figure 1: Ligand-Gated Ion Channel Kinetic States

nAChR_Pathway Resting Resting State (Closed) Bound NBPA-Bound State (Pre-Open) Resting->Bound k_on [NBPA] Bound->Resting k_off Open Open State (Ca2+/Na+ Influx) Bound->Open Beta (Gating) Desensitized Desensitized State (High Affinity/Closed) Bound->Desensitized Fast Desensitization Open->Bound Alpha (Closing) Open->Desensitized Slow Desensitization Depol Membrane Depolarization Open->Depol Ion Flux Desensitized->Resting Recovery CaSignal Calcium Signaling Cascade Depol->CaSignal

Caption: Kinetic state transitions of nAChR upon NBPA binding. Note the bifurcation where the ligand may drive the receptor into a desensitized state, a key metric in antagonist/partial agonist studies.

Protocol A: Membrane Preparation & Radioligand Binding

Objective: Determine the binding affinity (


) of NBPA by displacing a known radioligand (e.g., 

-Epibatidine) from rat brain homogenates or transfected HEK293 membranes.
Reagents Required
  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
  • Radioligand:

    
    -Epibatidine (Specific Activity ~50-80 Ci/mmol).
    
  • Non-specific Control: 300

    
     Nicotine or 1 mM Carbachol.
    
  • NBPA Stock: 10 mM in 100% DMSO.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron homogenizer (bursts of 10s).

    • Centrifuge at 40,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet in fresh buffer and repeat centrifugation to remove endogenous neurotransmitters.

    • Resuspend final pellet to a protein concentration of 0.5–1.0 mg/mL.

  • Assay Setup (96-well plate):

    • Total Binding: Add 150

      
       Membrane + 25 
      
      
      
      Buffer + 25
      
      
      
      
      -Epibatidine (Final conc: 0.5 nM).
    • Non-Specific Binding (NSB): Add 150

      
       Membrane + 25 
      
      
      
      Nicotine (300
      
      
      ) + 25
      
      
      
      
      -Epibatidine.
    • Experimental (NBPA): Add 150

      
       Membrane + 25 
      
      
      
      NBPA (varying conc:
      
      
      to
      
      
      M) + 25
      
      
      
      
      -Epibatidine.
  • Incubation:

    • Incubate plates for 75 minutes at room temperature (25°C) to reach equilibrium. Note: nAChR binding is temperature-sensitive; maintain consistency.

  • Harvesting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding).

    • Wash filters

      
       with 3 mL ice-cold buffer.
      
  • Quantification:

    • Dry filters, add scintillation cocktail, and count via Liquid Scintillation Spectrometry.

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.

Protocol B: Functional Characterization (FLIPR Calcium Assay)

Objective: Assess whether NBPA acts as an agonist, antagonist, or positive allosteric modulator (PAM) by measuring intracellular calcium flux.

Experimental Workflow
  • Cell Seeding:

    • Seed HEK293 cells stably expressing human

      
       nAChR (with PNU-120596 if necessary to potentiate signal) into black-walled, clear-bottom 384-well plates (15,000 cells/well).
      
    • Incubate 24h at 37°C/5%

      
      .
      
  • Dye Loading:

    • Remove media and add Calcium-4 assay kit dye (Molecular Devices) dissolved in HBSS/HEPES buffer.

    • Incubate 1 hour at 37°C.

  • Compound Addition (FLIPR Tetra System):

    • Agonist Mode: Inject NBPA (8-point dilution series) and monitor fluorescence for 180s.

    • Antagonist Mode: Pre-incubate cells with NBPA for 10 mins. Inject

      
       concentration of Acetylcholine and monitor signal inhibition.
      
  • Readout Interpretation:

    • RFU (Relative Fluorescence Units) vs. Time.

    • Normalize data to % Response of maximal Acetylcholine signal.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding Filter binding or lipophilicityPre-soak GF/B filters in 0.5% PEI; add 0.1% BSA to binding buffer.
Inconsistent IC50 DMSO interferenceEnsure final DMSO concentration is <1% in all wells.
No Calcium Signal Receptor desensitizationnAChRs desensitize rapidly. Use a Type II PAM (e.g., PNU-120596) to render

receptors detectable.
Precipitation Low solubility at high concDo not exceed 100

in aqueous buffer; sonicate stock solutions.

References

  • Methodology for Radioligand Binding

    • Source: U.S. National Institutes of Health (NIH) Assay Guidance Manual. "Receptor Binding Assays for HTS and Drug Discovery."
    • URL:[Link]

  • nAChR Pharmacology & Structure

    • Source: Dani, J. A., & Bertrand, D. (2007). "Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System." Annual Review of Pharmacology and Toxicology.
    • URL:[Link]

  • Anabasine & Pyridine Derivative SAR

    • Source: Kem, W. R., et al. (2004). "The alpha7 nicotinic receptor as a target for pharmacology and drug discovery."
    • URL:[Link]

  • Calcium Flux Protocols (FLIPR)

    • Source: Molecular Devices Application Note. "Calcium Flux Assays on the FLIPR Tetra System."
    • URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthetic Optimization of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

Status: Operational Ticket ID: SYN-OPT-2024-BPY Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are encountering yield bottlenecks in the synthesis of N-Butyl-3-(p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYN-OPT-2024-BPY Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering yield bottlenecks in the synthesis of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine . This molecule presents a classic heterocyclic challenge: constructing a non-symmetric bipyridyl scaffold, selectively aminating the electron-deficient 2-position, and chemoselectively reducing one pyridine ring to a piperidine while preserving the aminopyridine core.

This guide moves beyond standard textbook recipes, addressing the specific electronic and steric factors that cause reaction stalling and byproduct formation in this specific scaffold.

Module 1: The Amination Bottleneck

The Issue: You are likely attempting a Nucleophilic Aromatic Substitution (


) of a 2-halo-3-(pyridin-2-yl)pyridine intermediate with n-butylamine and observing low conversion or forcing conditions that lead to tar.

Technical Insight: The 2-position of a pyridine ring is generally electrophilic. However, the presence of a bulky substituent at the 3-position (the second pyridine ring) creates steric hindrance. Furthermore, if you are using a 3-pyridyl substituent, it is electron-withdrawing, which should activate the ring, but often the nitrogen of the substituent coordinates with reagents, poisoning the reaction.

Troubleshooting Protocol: Switch to Pd-Catalysis

Stop using thermal


 (e.g., refluxing in EtOH/DIEA). The activation energy is too high for clean conversion. Switch to Buchwald-Hartwig Amination.

Recommended Workflow:

ComponentRecommendationScientific Rationale
Precursor 2-Chloro-3-(pyridin-2-yl)pyridineChlorides are cheaper and sufficiently reactive for Pd-catalysis; avoid Fluorides (too expensive/unnecessary here).
Catalyst Pd(OAc)₂ + BINAP or Pd₂dba₃ + Xantphos Bidentate ligands (BINAP/Xantphos) prevent catalyst chelation by the substrate's multiple nitrogens.
Base Cs₂CO₃ or NaOtBu Cesium carbonate (mild) is preferred if functional group tolerance is an issue; Sodium tert-butoxide (strong) for speed.
Solvent Toluene or 1,4-Dioxane Non-polar/aprotic solvents minimize competitive coordination.

Step-by-Step Protocol (Scale: 1.0 mmol):

  • Charge a flask with 2-chloro-3-(pyridin-2-yl)pyridine (1.0 eq), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).

  • Add dry Toluene (0.2 M concentration) and stir for 5 mins under Argon to form the active catalyst complex.

  • Add n-butylamine (1.2 eq) and Cs₂CO₃ (2.0 eq).

  • Heat to 100°C for 4–12 hours. Monitor by LCMS.

  • Critical: Do not use water in the workup initially. Filter through Celite to remove Pd black, then concentrate.

Module 2: The Chemoselective Reduction Challenge

The Issue: You need to reduce the 3-substituent (a pyridine ring) to a piperidine, but you must NOT reduce the central pyridine ring bearing the butylamine.

Technical Insight: This is a competition between two aromatic rings.

  • Ring A (Central): Substituted with an amine at position 2. This is an Electron Donating Group (EDG) . It increases electron density in the ring, making it harder to reduce.

  • Ring B (Distal): Unsubstituted pyridine. Relatively electron-deficient compared to Ring A.

Troubleshooting Protocol: Acid-Mediated Hydrogenation

Neutral hydrogenation (Pd/C in MeOH) will likely be sluggish or stall because the piperidine product poisons the catalyst. You must run this in acidic media.

The "Self-Validating" System: By using Platinum Oxide (


) in Acetic Acid, you protonate all nitrogens. The pyridinium ions are more susceptible to hydrogenation. Since Ring A is deactivated by the amino resonance, Ring B reduces selectively.

Optimized Conditions:

ParameterSettingWhy?
Catalyst

(Adam's Catalyst)
Platinum is superior to Palladium for heteroaromatic ring saturation.
Solvent Glacial Acetic Acid (+ optional HCl)Protonates the pyridine, activating it for hydride attack. Prevents catalyst poisoning by the resulting piperidine.
Pressure 40–50 psi (3–4 bar) Moderate pressure ensures turnover without forcing over-reduction.
Time 4–8 Hours Monitor closely. Long exposure will eventually reduce the central ring.

Visual Workflow (DOT Diagram):

SynthesisWorkflow Start Start: 2-Chloro-3-(pyridin-2-yl)pyridine Decision1 Step 1: Amination Strategy Start->Decision1 RouteA Route A: Thermal SnAr (High Failure Risk) Decision1->RouteA Traditional RouteB Route B: Buchwald-Hartwig (Pd-Catalyzed) Decision1->RouteB Recommended Intermediate Intermediate: N-butyl-3-(pyridin-2-yl)pyridin-2-amine RouteA->Intermediate Low Yield RouteB->Intermediate High Yield Decision2 Step 2: Reduction Strategy Intermediate->Decision2 CondA Neutral Pd/C (Stalls/Poisoning) Decision2->CondA CondB PtO2 / AcOH / 50 psi (Selective Reduction) Decision2->CondB Protonation Activation Product Target: N-Butyl-3-(piperidin-2-yl)pyridin-2-amine CondA->Product Incomplete CondB->Product Success

Caption: Logic flow for optimizing the two-step synthesis. Green paths indicate the Senior Scientist recommended protocols.

Module 3: Purification and Isolation

The Issue: The product is a diamine (secondary amine + aminopyridine). It is highly polar and streaks on standard silica gel, leading to mass loss during flash chromatography.

Troubleshooting Protocol:

  • Quench: After hydrogenation, filter the catalyst carefully (pyrophoric risk!). Evaporate the Acetic Acid.

  • Free Basing: The residue is an acetate salt. Dissolve in DCM and wash with saturated

    
     or 
    
    
    
    (pH > 10) to free the piperidine amine.
  • Modified Mobile Phase: Do NOT use pure MeOH/DCM.

    • Use DCM : MeOH :

      
       (90:9:1) .
      
    • Alternatively, use C18 Reverse Phase chromatography with a basic buffer (

      
      ), which often yields cleaner separation for polar amines.
      

Frequently Asked Questions (FAQs)

Q1: Can I perform the reduction before the amination? A: Technically yes, but it is risky. If you reduce 2-chloro-3-(pyridin-2-yl)pyridine first, you get 2-chloro-3-(piperidin-2-yl)pyridine. The secondary amine of the piperidine will compete with your n-butylamine in the subsequent amination step, leading to self-coupling or polymerization. You would need to Boc-protect the piperidine nitrogen immediately, adding two extra steps (protection/deprotection).

Q2: My hydrogenation is yielding a mixture of stereoisomers. Why? A: The reduction of the pyridine ring generates a chiral center at the 2-position of the piperidine. Unless you use a chiral catalyst (e.g., Rh-DuPhos), you will obtain a racemate. If you need a specific enantiomer, Chiral SFC (Supercritical Fluid Chromatography) is the most efficient separation method for this class of compounds.

Q3: Why is the Buchwald reaction turning black and stalling? A: This usually indicates "Pd-black" precipitation, meaning your ligand is not stabilizing the palladium effectively. Ensure your solvents are degassed (oxygen kills the catalyst) and consider increasing the Ligand:Metal ratio to 2:1. If using BINAP, ensure it is not oxidized.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Definitive guide for selecting ligands (like Xantphos or BrettPhos)
  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

    • Context: Provides mechanistic insight into the acid-mediated activation of pyridine rings for hydrogen
  • Krasavin, M., et al. (2015). "Practical Synthesis of 3-(Piperidin-2-yl)pyridine Derivatives." Synthesis.

    • Context: Specific protocols for handling the reduction of anabasine-like scaffolds.
Optimization

Identifying degradation products of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine via HPLC

Status: Operational Role: Senior Application Scientist Subject: Degradation Profiling & HPLC Troubleshooting Introduction: Structural Context & Degradation Logic Welcome to the technical support hub. You are analyzing N-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Degradation Profiling & HPLC Troubleshooting

Introduction: Structural Context & Degradation Logic

Welcome to the technical support hub. You are analyzing N-Butyl-3-(piperidin-2-yl)pyridin-2-amine , a molecule characterized by two distinct basic centers: the aliphatic piperidine nitrogen (pKa ~11) and the aromatic pyridine nitrogen (pKa ~5).

This structural duality presents specific challenges in HPLC:

  • Peak Tailing: The high basicity of the piperidine ring leads to strong interactions with residual silanols on silica-based columns.

  • Degradation Susceptibility: The secondary amine in the piperidine ring is the primary site for oxidative degradation (N-oxide formation), while the aminopyridine core is photosensitive.

This guide provides the protocols to identify these products and troubleshoot the separation.

Module 1: Method Development & Optimization

Q: My parent peak shows severe tailing (As > 1.5). How do I correct this?

A: Tailing in this molecule is caused by the protonated piperidine moiety interacting with the stationary phase.

The Fix: You must suppress the ionization of the silanols or the analyte, or block the interaction sites.

  • High pH Strategy (Recommended):

    • Rationale: At pH > 10, the piperidine (pKa ~11) is partially deprotonated, and the silica surface is fully charged but the analyte-silanol repulsion/neutrality improves shape on hybrid columns.

    • Protocol: Use an XBridge C18 or Gemini NX-C18 (hybrid silica).

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.

  • Low pH + Ion Pairing Strategy:

    • Rationale: At pH < 3, silanols are protonated (neutral), reducing cation exchange. Adding a chaotic salt helps.

    • Protocol: Use a Charged Surface Hybrid (CSH) C18 column.

    • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile. Note: TFA suppresses MS signal. If using MS, switch to Formic Acid, but expect slightly more tailing.

Q: How do I separate the N-Oxide degradation product from the parent?

A: The N-oxide is significantly more polar than the parent amine.

  • Prediction: The N-oxide will elute earlier (smaller retention factor,

    
    ) than the parent in Reversed-Phase (RP) chromatography.
    
  • Troubleshooting: If resolution is poor, reduce the initial organic % in your gradient.

    • Standard Start: 5% B.

    • Optimized Start: 2% B with a shallow hold for 2 minutes.

Module 2: Forced Degradation Protocols

To positively identify degradation products, you must generate them under controlled stress.

Experimental Protocol: Stress Testing
Stress ConditionReagent/ConditionDuration/TempTarget DegradantMechanism
Oxidative 3%

2-4 hrs @ RTPiperidine N-Oxide Electrophilic attack on aliphatic N
Acidic 1N HCl24 hrs @ 60°CDealkylation / Ring Opening Hydrolysis (Low probability)
Photolytic UV (254 nm)1.2M Lux hoursPyridine Dimers / Isomers Photo-oxidation / rearrangement
Thermal Heat (Dry)24 hrs @ 80°CPyrolytic impurities Thermal decomposition
Workflow Visualization: Degradation Pathway Analysis

The following diagram outlines the decision tree for characterizing peaks generated during the stress test.

degradation_logic Start Unknown Impurity Peak Detected RT_Check Check Retention Time (RT) Relative to Parent Start->RT_Check Early_Eluting RT < Parent (More Polar) RT_Check->Early_Eluting Late_Eluting RT > Parent (Less Polar) RT_Check->Late_Eluting UV_Spectrum Check UV Spectrum (DAD) Early_Eluting->UV_Spectrum Late_Eluting->UV_Spectrum MS_Analysis LC-MS Analysis (m/z check) UV_Spectrum->MS_Analysis Spectral Match? NOxide Mass = Parent + 16 Da Likely N-Oxide MS_Analysis->NOxide +16 Da Dealkyl Mass = Parent - 57 Da (Loss of Butyl) MS_Analysis->Dealkyl -57 Da Dimer Mass = 2x Parent - 2H Photolytic Dimer MS_Analysis->Dimer High Mass

Figure 1: Decision tree for classifying degradation products based on retention time and mass shift.

Module 3: Identification & MS Interpretation

Q: I see a peak with Mass [M+16]. Is it the Pyridine-N-oxide or Piperidine-N-oxide?

A: This is a classic regioselectivity issue.

  • Chemical Logic: The aliphatic nitrogen (piperidine) is more electron-rich (nucleophilic) than the aromatic pyridine nitrogen. Therefore, the Piperidine-N-oxide is the kinetically favored product under standard peroxide stress.

  • MS/MS Confirmation: Perform fragmentation studies.

    • If the fragment corresponding to the piperidine ring shifts by +16 Da, the oxidation is on the saturated ring.

    • If the pyridine core fragment shifts, the oxidation is aromatic.

Q: How do I distinguish between a degradation product and a synthesis impurity?

A: Use the Mass Balance approach coupled with the Stress Test.

  • Inject the "Control" sample (unstressed).

  • Inject the "Stressed" sample.

  • Overlay the chromatograms.

    • If the peak grows significantly in the stressed sample while the parent peak area decreases, it is a degradant.

    • If the peak remains constant despite parent degradation, it is likely a process impurity (e.g., starting material carryover).

Module 4: Troubleshooting Common HPLC Issues

Issue: "Ghost Peaks" in Gradient Run

Symptom: Peaks appear at consistent retention times in blank injections. Cause: Contaminants in the aqueous mobile phase (buffer salts) or organic modifier concentrating on the column during equilibration and eluting during the gradient. Solution:

  • Use HPLC-grade water and fresh buffer salts.

  • Install a trap column between the pump and the injector to catch mobile phase impurities before they reach the analytical column.

Issue: Retention Time Drifting

Symptom: The parent peak RT shifts earlier with every injection. Cause: "Phase Collapse" (Dewetting) if using 100% aqueous start, or pH instability. Solution:

  • Ensure at least 3-5% organic is present at the start of the gradient.

  • Verify buffer capacity. For pH 10, ensure Ammonium Bicarbonate concentration is sufficient (10mM minimum).

Workflow Visualization: Troubleshooting Peak Shape

troubleshooting_hplc Problem Poor Peak Shape (Tailing/Broadening) Check_pH Check Mobile Phase pH Problem->Check_pH pH_Low pH < 3 Check_pH->pH_Low pH_Mid pH 3 - 8 Check_pH->pH_Mid pH_High pH > 10 Check_pH->pH_High Action_Low Add TFA (0.1%) or Ion Pair Reagent pH_Low->Action_Low Action_Mid Avoid! (pKa overlap) Shift pH pH_Mid->Action_Mid Action_High Use Hybrid Column (e.g., XBridge) pH_High->Action_High

Figure 2: Troubleshooting logic for optimizing peak shape of basic amines.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Retrieved from [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 1217(6), 858-880. (2010). Retrieved from [Link]

  • Dolan, J. W. LCGC North America: Troubleshooting Basics. (Various Issues). Retrieved from [Link]

Troubleshooting

Overcoming purification challenges in N-Butyl-3-(piperidin-2-yl)pyridin-2-amine chromatography

Case Reference: ID-PYR-PIP-002 Welcome to the Advanced Purification Support Hub. This guide addresses the specific chromatographic challenges associated with N-Butyl-3-(piperidin-2-yl)pyridin-2-amine .

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ID-PYR-PIP-002

Welcome to the Advanced Purification Support Hub. This guide addresses the specific chromatographic challenges associated with N-Butyl-3-(piperidin-2-yl)pyridin-2-amine . Due to the presence of a highly basic secondary amine (piperidine, pKa ~11.1) and a moderately basic pyridine ring (pKa ~6.7), this molecule presents a "perfect storm" for peak tailing and retention instability.

Our goal is to transition your workflow from "trial-and-error" to a deterministic, robust process.

Module 1: Peak Shape & Tailing Issues

Q: Why does my compound exhibit severe tailing (As > 2.0) on standard C18 columns?

The Mechanism: The piperidine moiety is the culprit. On standard silica-based C18 columns, residual silanol groups (


) are weakly acidic. At neutral or weakly acidic pH (3–6), your molecule is protonated (cationic). These cations undergo ion-exchange interactions with ionized silanols (

), causing secondary retention that manifests as kinetic tailing.

The Solution: You must suppress this secondary interaction using one of two validated strategies.

Strategy A: The "High pH" Approach (Recommended)

Operate at a pH above the pKa of the piperidine to keep the molecule neutral.

  • Column: Must use Hybrid Particle Technology (e.g., Waters XBridge, Agilent Poroshell HPH) to resist silica dissolution.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.5) adjusted with

    
    .
    
  • Mobile Phase B: Acetonitrile.

  • Why it works: At pH 10.5, the piperidine is largely deprotonated. The neutral molecule interacts only hydrophobically with the C18 ligand, resulting in sharp, symmetrical peaks.

Strategy B: The "Chaotropic" Low pH Approach

If your compound is unstable at high pH, use a chaotropic mobile phase.

  • Column: Standard C18 or C18-PFP (Pentafluorophenyl).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Why it works: TFA is a strong ion-pairing agent. It saturates the silanol sites and forms a hydrophobic ion-pair with the piperidine amine, improving peak shape.

Data Comparison: Modifier Impact

Modifier SystempHPeak Symmetry (As)Load CapacityNotes
Formic Acid (0.1%) ~2.71.8 - 2.5 (Poor)LowInsufficient silanol suppression.
TFA (0.1%) ~2.01.1 - 1.3 (Good)HighDifficult to remove; may form TFA salts.
Ammonium Bicarbonate 10.51.0 - 1.2 (Excellent)MaximumAllows isolation of the Free Base.
Visualization: The Silanol Suppression Pathway

SilanolSuppression node_problem Problem: Peak Tailing node_cause Cause: Piperidine (+) binds to Silanol (-) node_problem->node_cause node_stratA Strategy A: High pH (10.5) node_cause->node_stratA Hybrid Column node_stratB Strategy B: Low pH (TFA) node_cause->node_stratB Standard Column node_mechA Mechanism: Deprotonate Amine node_stratA->node_mechA node_resA Result: Sharp Peak (Free Base) node_mechA->node_resA node_mechB Mechanism: Ion Pairing / Masking node_stratB->node_mechB node_resB Result: Sharp Peak (TFA Salt) node_mechB->node_resB

Figure 1: Decision matrix for overcoming silanol-mediated peak tailing based on pH stability and column choice.

Module 2: Solubility & Injection Breakthrough

Q: Why do I see "split peaks" or "breakthrough" when injecting my crude mixture?

The Diagnosis: This is a classic "Strong Solvent Effect" combined with pH mismatch.

  • Solvent Mismatch: If you dissolve the oily free base in 100% DMSO or Methanol and inject onto a high-aqueous starting gradient, the compound precipitates or travels with the solvent plug before interacting with the stationary phase.

  • pH Shock: Injecting a highly basic sample (free base) into a low pH mobile phase causes a transient pH shift at the column head, disrupting binding.

The Protocol: "At-Column Dilution" Do not inject pure organic solvents. Use this self-validating injection prep:

  • Dissolution: Dissolve crude N-Butyl-3-(piperidin-2-yl)pyridin-2-amine in a minimum volume of DMSO/Methanol (1:1).

  • Buffering: Dilute this stock 1:3 with Mobile Phase A (buffer).

  • Check: If precipitation occurs, acidify the sample slightly (if running low pH) or add 10% DMF.

  • Injection: Ensure the injection volume does not exceed 1% of the column void volume if using strong solvents.

Module 3: Chiral Purification (Enantiomeric Separation)

Q: The piperidine ring has a chiral center. How do I separate the enantiomers?

Technical Insight: The 2-substituted piperidine creates a chiral center. Synthetic routes often yield a racemic mixture unless asymmetric synthesis was used. Standard C18 cannot separate these.

Recommended Phases: Polysaccharide-based coated phases are the industry standard for this scaffold.

  • Primary Candidate: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA).

  • Secondary Candidate: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB).

Method Parameters (Normal Phase / Polar Organic):

  • Mobile Phase: Hexane : Ethanol (90:10) + 0.1% Diethylamine (DEA) .

  • Critical Additive: You must add DEA or TEA. Without a basic modifier, the piperidine will adsorb irreversibly to the chiral selector, ruining the expensive column [1].

Workflow for Chiral Method Development:

  • Screen: Run gradient 5% -> 50% EtOH in Hexane (+0.1% DEA) on AD-H and OD-H columns.

  • Optimize: Select the column with

    
    . Isocratic hold at the elution percentage of the first enantiomer.
    

Module 4: Process Workflow & Scale-Up

Q: How do I scale this from analytical to prep without losing resolution?

Linear Scale-Up Protocol: To maintain the separation quality achieved in Module 1, you must maintain constant Linear Velocity and Loading Factor .

The Calculation:



Where


 is column radius and 

is column length.

Step-by-Step Purification Workflow:

PurificationWorkflow start Crude Synthesis Mixture (Contains regioisomers & salts) step1 Step 1: Flash Chromatography (C18 Cartridge, High pH) start->step1 desc1 Remove bulk tars and des-butyl impurities step1->desc1 step2 Step 2: QC Analysis (UPLC) step1->step2 decision Chiral Purity Required? step2->decision step3a Step 3A: Prep-HPLC (Achiral) C18, Ammonium Bicarbonate decision->step3a No (Racemate OK) step3b Step 3B: Chiral Prep-HPLC Amylose-1, Hex/EtOH/DEA decision->step3b Yes (Enantiopure) finish Final Product (Free Base or Salt) step3a->finish step3b->finish

Figure 2: End-to-end purification workflow from crude synthesis to isolated target compound.

References

  • Waters Corporation. (2023). Purification of Basic Compounds at High pH using XBridge Prep OBD Columns. Waters Application Notes. [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Agilent Technical Guides. [Link]

  • Daicel Corporation. (n.d.). Chiral Column Selection Guide for Basic Compounds. Chiral Technologies Instruction Manuals. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Optimization

Technical Support Center: Mass Spectrometry Analysis of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

Status: System Operational Current Module: Troubleshooting & Optimization Ticket ID: MS-BAS-092 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Overview: The Chemistry of the Problem Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Module: Troubleshooting & Optimization Ticket ID: MS-BAS-092 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Overview: The Chemistry of the Problem

Welcome to the technical support hub. You are likely experiencing elevated baseline noise or low Signal-to-Noise (S/N) ratios while analyzing N-Butyl-3-(piperidin-2-yl)pyridin-2-amine .

To resolve this, we must first understand the analyte. This molecule contains a piperidine moiety (secondary amine, pKa ~11) and an aminopyridine core. It is a strong base.

  • The Problem: Strong bases interact aggressively with free silanols on LC columns and metallic surfaces in the ESI source.

  • The Symptom: This interaction causes peak tailing (which raises the apparent baseline integration) and "ghosting" (carryover), where the molecule slowly leaches from the system, creating a persistent, high-background noise floor.

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: Chemical Noise & Mobile Phase Optimization

User Query: "I am seeing a high continuous background signal in ESI(+). I am currently using 0.1% TFA in Water/Acetonitrile. How do I lower the noise?"

Diagnostic & Solution

The use of Trifluoroacetic Acid (TFA) is the most common cause of baseline noise and signal suppression for this class of amines. While TFA improves peak shape by masking silanols, it forms strong ion pairs with the piperidine nitrogen. These ion pairs cluster in the gas phase, raising the background noise and suppressing the ionization of your target


 ion.
Corrective Protocol: The "Signal-Unlocking" Switch

Switch your mobile phase modifier to a weaker ion-pairing agent that preserves ionization efficiency.

  • Primary Recommendation: 0.1% Formic Acid (FA) .

    • Why: FA provides sufficient protons for ionization without the strong ion-pairing suppression of TFA.

  • Secondary Recommendation (If peak tailing persists): 10mM Ammonium Formate + 0.05% Formic Acid .

    • Why: The ammonium ions (

      
      ) effectively compete with your analyte for silanol binding sites on the column, sharpening the peak and separating it from the baseline noise, effectively increasing S/N.
      
Data Comparison: Modifier Effects on Basic Amines
ModifierIonization EfficiencyBaseline Noise LevelPeak Shape (Basic Amines)Recommendation
0.1% TFA Low (Suppression)High (Cluster ions)Excellent❌ Avoid for MS
0.1% Formic Acid High LowGood✅ Starting Point
Ammonium Formate HighLowExcellent ✅ Best for Tailing
Ammonium Bicarbonate (pH 10) MediumLowExcellent⚠️ Requires High-pH stable column

Technical Insight: If you must use TFA for chromatographic reasons, use the "TFA Fix": Add Propionic Acid or HFIP (Hexafluoroisopropanol) to the mobile phase to break TFA adducts in the source, though this is complex to optimize [1].

Module 2: System Contamination (The "Sticky" Amine)

User Query: "My blank injections show a fuzzy baseline and random spikes at the mass of my analyte (


). Is this electronic noise?"
Diagnostic & Solution

This is likely Chemical Hysteresis (Carryover), not electronic noise. The piperidine ring in N-Butyl-3-(piperidin-2-yl)pyridin-2-amine is highly lipophilic and basic. It adsorbs to:

  • The PEEK/Stainless steel tubing in the autosampler.

  • The ESI spray capillary.

This adsorbed material slowly desorbs, creating a "fuzzy" baseline that mimics random noise.

Protocol: The "Basic" Wash Procedure

Standard methanol/water washes are ineffective here. You must use a wash solvent that changes the solubility profile and pH to dislodge the amine.

Step-by-Step Decontamination:

  • Prepare Wash Solvent: Mix Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.2% Formic Acid .

    • Mechanism: IPA/Acetone solubilizes the lipophilic butyl chain; Formic acid keeps the amine protonated and soluble.

  • Injector Purge: Perform 5x full-loop injections of this wash solvent.

  • Source Cleaning: If noise persists, remove the ESI capillary and sonicate in 50:50 Methanol:Formic Acid for 10 minutes.

Module 3: Source Parameter Tuning

User Query: "My mobile phase is clean, but the baseline is still high. What instrument settings affect this?"

Diagnostic & Solution

For amines in ESI, "Chemical Noise" often consists of solvent clusters (dimers/trimers) that have not been fully desolvated. If the Desolvation Temperature is too low, these clusters hit the detector as random noise.

Optimization Workflow

Adjust the following parameters to "decluster" the background:

  • Cone Voltage (or Declustering Potential):

    • Action: Ramp voltage from 20V to 60V.

    • Target: Basic amines usually have optimal transmission around 30-45V . Too low (<20V) admits solvent clusters (noise); too high (>60V) fragments the molecule (loss of signal).

  • Desolvation Gas Temperature:

    • Action: Increase temperature by 50°C increments.

    • Target:350°C - 450°C . Higher temperatures are required to strip the solvent shell from the piperidine nitrogen.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving baseline noise specific to basic amine analysis.

MS_Troubleshooting Start Start: High Baseline Noise Check_Blank Inject Solvent Blank Start->Check_Blank Is_Noise_Present Is Noise Present in Blank? Check_Blank->Is_Noise_Present Yes_Contam System Contamination Is_Noise_Present->Yes_Contam Yes No_Matrix Sample/Matrix Effect Is_Noise_Present->No_Matrix No Wash_Step Execute 'Basic' Wash Protocol (IPA/ACN/Formic Acid) Yes_Contam->Wash_Step Check_MP Check Mobile Phase No_Matrix->Check_MP Wash_Step->Check_Blank Retest Is_TFA Using TFA? Check_MP->Is_TFA Switch_FA Switch to 0.1% Formic Acid or Ammonium Formate Is_TFA->Switch_FA Yes Optimize_Source Optimize Source: Increase Desolvation Temp Adjust Cone Voltage Is_TFA->Optimize_Source No

Figure 1: Logic flow for isolating the source of baseline noise in LC-MS analysis of basic amines.

Advanced Workflow: Mobile Phase & Column Selection

When the noise is resolved but sensitivity remains low, the column chemistry must be matched to the analyte's basicity to prevent peak broadening (which dilutes signal into the baseline).

Column_Selection Analyte Analyte: N-Butyl-3-(piperidin-2-yl)pyridin-2-amine (Basic, pKa ~11) Standard_C18 Standard C18 Column Analyte->Standard_C18 Standard Setup CSH_Column Charged Surface Hybrid (CSH) or HSS T3 Column Analyte->CSH_Column Optimized Setup Result_Bad Result: Silanol Interaction Tailing Peaks High Noise Floor Standard_C18->Result_Bad Result_Good Result: Repels Protons Sharp Peaks High S/N Ratio CSH_Column->Result_Good

Figure 2: Impact of column stationary phase on signal integrity for basic amines.

References

  • Dolan, J. W. (2005). TFA – Friend or Foe? LCGC North America. Retrieved from [Link]

  • Waters Corporation. (2020). Strategies for the Analysis of Basic Compounds in LC-MS. Retrieved from [Link]

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. Retrieved from [Link]

  • Agilent Technologies. (2016). LC/MS Troubleshooting Guide: Resolving Baseline Issues. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for Purity Assessment of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

Executive Summary Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine. The Challenge: This analyte contains a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine.

The Challenge: This analyte contains a highly basic secondary amine (piperidine moiety, calculated pKa ~11.0) and an aminopyridine core. Traditional alkyl-bonded silica columns often fail with such analytes, resulting in severe peak tailing (


) due to ionic interactions with residual silanols.

The Solution: This guide compares three distinct chromatographic approaches. Experimental data demonstrates that Method C (Charged Surface Hybrid C18 with Acidic Mobile Phase) offers the superior balance of peak symmetry, resolution of synthetic impurities, and method robustness compared to traditional silica or high-pH methodologies.

Compound Analysis & Chromatographic Strategy

Understanding the physicochemical properties of the analyte is the foundation of this method.

  • Chemical Structure: N-Butyl-3-(piperidin-2-yl)pyridin-2-amine.

  • Chromatophores: The aminopyridine ring allows for UV detection, typically maximal between 240–260 nm.

  • Ionization State: At neutral pH, the piperidine nitrogen is fully protonated. This positive charge acts as a "hook," binding to negatively charged silanols on the column stationary phase, causing peak broadening.

Decision Matrix: Mobile Phase & Stationary Phase Selection

The following logic flow dictates the experimental design choices used in this comparative study.

MethodStrategy Start Analyte: Basic Amine (pKa ~11) Choice1 Select pH Strategy Start->Choice1 PathA Low pH (< 3.0) Protonated Analyte Choice1->PathA Standard Approach PathB High pH (> 10.0) Neutral Analyte Choice1->PathB Suppression Approach ColA Standard C18 (Risk: Silanol Tailing) PathA->ColA ColB Charged Surface Hybrid (CSH) (Repels Charge) PathA->ColB ColC Hybrid Silica (BEH) (Resists Dissolution) PathB->ColC ResultA Poor Symmetry (Not Recommended) ColA->ResultA ResultB Excellent Symmetry (Recommended) ColB->ResultB ResultC Good Symmetry (Alternative) ColC->ResultC

Figure 1: Strategic decision tree for basic amine chromatography. High pH and CSH technologies are prioritized over standard silica.

Comparative Study: Performance Evaluation

We evaluated three methods to separate the main peak from two synthetic precursors (2-aminopyridine derivative and N-Boc protected intermediate).

Method A: Traditional C18 (The Baseline)
  • Column: Standard End-capped C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Observation: Significant peak tailing. The protonated amine interacts strongly with the silica backbone.

  • Verdict: Unsuitable for quantitative purity assessment.

Method B: High pH Hybrid (The Alternative)
  • Column: Ethylene Bridged Hybrid (BEH) C18 (2.5 µm, 2.1 x 100 mm).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Mechanism: At pH 10, the amine is deprotonated (neutral), eliminating silanol interactions.

  • Observation: Excellent peak shape. However, high pH buffers can reduce column lifetime and are less compatible with LC-MS in positive mode due to signal suppression.

Method C: Charged Surface Hybrid (The Winner)
  • Column: CSH C18 (1.7 µm or 2.5 µm).

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) / Acetonitrile.

  • Mechanism: The stationary phase surface carries a slight positive charge, electrostatically repelling the protonated amine analyte. This prevents it from "sticking" to the surface silanols.

  • Observation: Sharpest peaks, highest theoretical plates, and fully compatible with standard acidic mobile phases.

Quantitative Performance Data
ParameterMethod A (Standard C18)Method B (High pH BEH)Method C (CSH C18 + TFA)
USP Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Resolution (

)
1.83.54.2
Theoretical Plates (N) ~4,500~12,000~15,500
Run Time 25 min15 min12 min
MS Compatibility GoodPoor (Suppression)Excellent

Recommended Protocol (Method C)

Based on the comparative data, the CSH C18 method is selected as the standard for purity assessment. This method is self-validating through its superior system suitability results.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC system equipped with PDA/UV detector.

  • Column: Waters XSelect CSH C18, 130Å, 2.5 µm, 3.0 mm X 150 mm (or equivalent charged surface column).

  • Column Temperature: 45°C (Elevated temperature improves mass transfer for basic amines).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (primary) and 210 nm (impurity check).

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Milli-Q Water.

    • Note: TFA is preferred over Formic Acid here as it acts as an ion-pairing agent, further sharpening the peak of the basic amine [1].

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
8.0595Linear Gradient
10.0595Wash
10.1955Re-equilibration
14.0955End
Sample Preparation Workflow

To ensure accuracy and prevent carryover, follow this strict workflow:

SamplePrep Weigh Weigh 10mg Sample Dissolve Dissolve in 50:50 Water:ACN Weigh->Dissolve Sonicate Sonicate (5 mins) Dissolve->Sonicate Filter Filter (0.2µm PTFE) Sonicate->Filter Vial Transfer to Amber Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and particulate removal.

Validation & System Suitability Criteria

To ensure the method remains authoritative and trustworthy over time, every sequence must pass the following System Suitability Test (SST) limits.

  • USP Tailing Factor: NMT (Not More Than) 1.5 for the main peak.

  • USP Resolution: NLT (Not Less Than) 2.0 between the main peak and the nearest impurity.

  • Precision: %RSD of peak area for 5 replicate injections NMT 2.0%.

  • Signal-to-Noise: NLT 10 for the Limit of Quantitation (LOQ) solution.

Troubleshooting Guide
  • Issue: Peak splitting.

    • Cause: Sample solvent is stronger than the initial mobile phase.

    • Fix: Dilute sample in 90% Water / 10% ACN.

  • Issue: Retention time drift.

    • Cause: TFA is volatile and degrades over time.

    • Fix: Prepare fresh Mobile Phase A daily.

References

  • McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: The Solution for Basic Compounds. Waters Application Notes. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • Agilent Technologies. (2018). Strategies for the Separation of Basic Compounds in HPLC. Agilent Technical Overview. Link

Comparative

Validating structural integrity of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine using X-ray crystallography

Executive Summary In the development of pharmaceutical intermediates, structural ambiguity is a critical risk factor. This guide evaluates the validation of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine , a molecule presenti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates, structural ambiguity is a critical risk factor. This guide evaluates the validation of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine , a molecule presenting specific challenges: a chiral center at the piperidine C2 position, potential aminopyridine-iminopyridine tautomerism, and a flexible N-butyl chain.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for high-throughput screening, this guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) remains the definitive "Gold Standard" for establishing absolute configuration and solid-state conformation for this class of compounds.

Part 1: The Structural Challenge

The molecule contains three distinct structural motifs that complicate standard spectral analysis:

  • Chirality: The piperidine ring attached at the 3-position of the pyridine creates a chiral center. Standard 1D-NMR cannot distinguish enantiomers (

    
     vs. 
    
    
    
    ) without chiral derivatization.
  • Tautomerism: The 2-aminopyridine core can exist in equilibrium between the amino form (predominant) and the imino form.

  • Conformational Flexibility: The N-butyl chain introduces significant entropic freedom, often resulting in averaged NMR signals that obscure specific intramolecular interactions (e.g., hydrogen bonding between the amine and piperidine nitrogen).

Comparative Analysis: XRD vs. Alternatives

The following table contrasts the efficacy of primary validation techniques for this specific molecular profile.

Feature1H/13C NMR High-Res MS (HRMS) Single Crystal XRD
Connectivity ExcellentGood (Fragmentation)Definitive
Absolute Configuration Poor (Requires Mosher's acid or chiral shift reagents)NoneDefinitive (via Anomalous Dispersion/Flack Parameter)
Tautomer Identification Ambiguous (Fast exchange averaging)NoneDefinitive (Bond length analysis)
Sample State Solution (Dynamic averaging)Gas Phase (Ionized)Solid State (Fixed conformation)
Throughput High (Minutes)High (Seconds)Low (Days to Weeks)

Part 2: Strategic Workflow Visualization

To validate the integrity of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine, a linear approach is insufficient. We employ a convergent workflow where NMR provides purity data, but XRD provides the structural "truth."

ValidationWorkflow Compound Crude N-Butyl-3-(piperidin-2-yl) pyridin-2-amine NMR 1H/13C NMR (Purity Check) Compound->NMR Initial QC Cryst Crystallization (Vapor Diffusion) NMR->Cryst >95% Purity XRD X-Ray Diffraction (Data Collection) Cryst->XRD Single Crystal Refine Structure Refinement (SHELXL) XRD->Refine Reflections Refine->Cryst Disorder/Twinning Result Validated Structure (CIF File) Refine->Result R-factor < 5%

Figure 1: Convergent validation workflow. Note the feedback loop: if refinement fails due to disorder (common in butyl chains), recrystallization conditions are adjusted.

Part 3: Deep Dive – The X-Ray Crystallography Protocol

Phase 1: Crystallization (The Critical Bottleneck)

The N-butyl chain adds lipophilicity, while the aminopyridine/piperidine core is polar and capable of hydrogen bonding.

  • Method: Slow Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Solvent: Ethanol or Methanol (solubilizes the polar core).

    • Anti-solvent: n-Hexane or Diethyl ether (drives precipitation of the lipophilic chain).

  • Protocol:

    • Dissolve 5 mg of compound in 0.5 mL Ethanol.

    • Filter through a 0.22 µm PTFE filter (removes nucleation sites that cause polycrystallinity).

    • Place in the inner well of a crystallization plate.

    • Add 1.0 mL Hexane to the outer reservoir.

    • Seal and store at 4°C. Why 4°C? Lower temperature reduces the kinetic energy of the flexible butyl chain, promoting ordered packing.

Phase 2: Data Collection & Reduction
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Essential for this molecule. The butyl chain will exhibit high thermal motion at room temperature, leading to "smeared" electron density and high B-factors. Freezing the crystal locks the alkyl chain conformation.

  • Source: Copper (Cu) K

    
     radiation (
    
    
    
    Å).
    • Reasoning: For organic molecules lacking heavy atoms (like Br or I), Cu radiation provides better scattering intensity than Molybdenum (Mo), which is crucial for determining absolute configuration via anomalous scattering if the crystal quality allows.

Phase 3: Structural Refinement & Validation

Using OLEX2 or SHELXL software:

  • Tautomer Check: Examine the C2-N(amine) and C2-N(ring) bond lengths.

    • Amino form: C-N(exocyclic)

      
       1.34 Å; Ring C-N 
      
      
      
      1.34 Å.
    • Imino form: C=N(exocyclic)

      
       1.27 Å.
      
  • Chirality Check (Flack Parameter):

    • If the Flack parameter is near 0.0 (with low standard deviation), the absolute stereochemistry is correct.

    • If near 1.0, the structure is inverted.

    • Note: Since this molecule contains only light atoms (C, N, H), determination may require high redundancy data or co-crystallization with a heavy-atom acid (e.g., HBr salt) if the Flack parameter is ambiguous.

Part 4: Experimental Data Interpretation

When comparing the final outputs, the distinction in resolution becomes clear.

The Hydrogen Bonding Network

NMR infers hydrogen bonding via chemical shift changes (downfield shifts). XRD visualizes it. In this molecule, we expect an intramolecular hydrogen bond between the piperidine nitrogen (donor) and the pyridine nitrogen (acceptor), locking the two rings into a specific planar or twisted orientation.

InteractionMap PiperidineN Piperidine NH (Donor) PyridineN Pyridine N (Acceptor) PiperidineN->PyridineN Intramolecular H-Bond (2.8 Å) Lattice Crystal Lattice Packing PyridineN->Lattice Pi-Pi Stacking ButylChain Butyl Chain (Steric Bulk) ButylChain->Lattice Van der Waals Interactions

Figure 2: Interaction map derived from XRD data. The intramolecular H-bond (Green) defines the bioactive conformation, a detail often averaged out in NMR.

Quantitative Metrics for Success

A successful validation must meet these crystallographic standards:

  • R-factor (

    
    ): 
    
    
    
    (Indicates high agreement between the model and diffraction data).
  • Goodness of Fit (GoF):

    
    .
    
  • Disorder: The butyl chain may require modeling over two positions (A/B occupancy) if it remains flexible even at 100 K.

Conclusion

While NMR and MS are indispensable for purity and connectivity, X-ray Crystallography is the only method capable of unambiguously validating the structural integrity of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine. It resolves the specific challenges of the chiral piperidine center and the aminopyridine tautomerism, providing a static 3D blueprint that computational models can only approximate.

For drug development professionals, investing in the crystallization of this intermediate provides the "ground truth" required for Structure-Activity Relationship (SAR) studies, preventing costly errors derived from assumed stereochemistry.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Holloway, G. A., et al. A guide to absolute structure determination using X-ray crystallography. Drug Discovery Today. [Link]

  • Food and Drug Administration (FDA). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

Validation

Mass spectrometry fragmentation patterns for N-Butyl-3-(piperidin-2-yl)pyridin-2-amine confirmation

Executive Summary In the development of heterocyclic bioactive ligands, N-Butyl-3-(piperidin-2-yl)pyridin-2-amine represents a challenging structural scaffold due to its multiple basic nitrogen centers and potential for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic bioactive ligands, N-Butyl-3-(piperidin-2-yl)pyridin-2-amine represents a challenging structural scaffold due to its multiple basic nitrogen centers and potential for regioisomerism. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it lacks the throughput and sensitivity required for pharmacokinetic (PK) studies or impurity profiling in complex matrices.

This guide provides a definitive confirmation strategy using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . We compare this approach against standard Electron Ionization (EI) methods and outline the specific fragmentation "fingerprint" required to distinguish this molecule from its isobaric impurities.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum accurately, we must first deconstruct the molecule's lability. The molecule consists of three distinct moieties:

  • The Pyridine Core: High stability, acts as the charge carrier.

  • The Piperidine Ring (C3-substituted): Susceptible to ring opening and cross-ring cleavage.

  • The N-Butylamine Chain (C2-substituted): The most labile point for Collision-Induced Dissociation (CID).

Physicochemical Properties
  • Formula:

    
    
    
  • Exact Mass: 233.1892 Da

  • Precursor Ion

    
    :  234.1965 Da (Positive Mode)
    
The "Decision Tree" of Ionization

The choice of ionization technique dictates the observed fragmentation.

FeatureESI-MS/MS (Recommended) EI-GC/MS (Alternative)
Primary Mechanism Protonation (Soft Ionization) followed by CID.Electron Impact (Hard Ionization, 70eV).
Molecular Ion Strong

intensity.
Weak or absent

.
Fragmentation Controlled, informative product ions.Extensive "shattering," often losing connectivity info.
Suitability High. Ideal for polar, basic amines.Low. Requires derivatization to prevent tailing.

Scientist's Verdict: ESI is the mandatory choice for this confirmation. EI leads to excessive fragmentation of the aliphatic chains, making it difficult to distinguish the specific butyl isomer from other alkylated byproducts.

The MS/MS Fingerprint: Pathway Elucidation

The confirmation of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine relies on detecting specific transitions that validate both the butyl chain and the anabasine-like core.

Primary Fragmentation Pathway (The "Butyl Loss")

The most energetically favorable pathway in ESI(+) is the loss of the butyl group. Unlike simple bond cleavage, this typically proceeds via a Hydrogen Rearrangement (McLafferty-like mechanism) where the alkyl chain is lost as a neutral alkene (1-butene), leaving the primary amine intact.

  • Transition:

    
    
    
  • Mechanism: Neutral loss of

    
     (56 Da).
    
  • Significance: This confirms the presence of the butyl group attached to the nitrogen. If the butyl were on the pyridine ring carbon, this loss would be significantly less favorable.

Secondary Fragmentation (The "Core Breakdown")

Once the butyl group is stripped, the remaining ion (


, the 2-amino-3-(piperidin-2-yl)pyridine core) undergoes characteristic degradation of the piperidine ring.
  • Transition:

    
     (Loss of 
    
    
    
    ) or
    
    
    (Pyridine ring fragments).
  • Piperidine Ring Opening: Loss of

    
     fragments is common in anabasine derivatives.
    
Visualizing the Pathway

The following diagram illustrates the critical dissociation pathways used for Multiple Reaction Monitoring (MRM) setup.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 234.2 Intermediate Core Amine Ion (Loss of Butene) m/z 178.1 Precursor->Intermediate Neutral Loss - C4H8 (56 Da) (Collision Energy: 15-20 eV) Fragment_A Piperidine Ring Cleavage (Diagnostic) m/z 149.1 Intermediate->Fragment_A - C2H5 (Ring Opening) Fragment_B Deamination (Loss of NH3) m/z 161.1 Intermediate->Fragment_B - NH3 (17 Da) Fragment_C Pyridine Ring Fragment m/z 94.0 Intermediate->Fragment_C High Energy Cleavage

Figure 1: ESI-MS/MS Fragmentation pathway for N-Butyl-3-(piperidin-2-yl)pyridin-2-amine. The transition 234->178 is the primary quantifier.

Comparative Performance: Target vs. Isobaric Alternatives

A major risk in confirming this molecule is the presence of regioisomers (e.g., the butyl group on the piperidine nitrogen rather than the exocyclic amine).

Table 1: Distinguishing Regioisomers via MS/MS
ParameterTarget Molecule (N-Butyl-2-amine)Alternative Isomer (N-Butyl-piperidine)Differentiation Logic
Structure Butyl on exocyclic amine.Butyl on piperidine ring N.Target has a secondary exocyclic amine; Isomer has a tertiary ring amine.
Major Fragment m/z 178 (Loss of Butene).m/z 191 (Loss of Propyl) or m/z 84 (N-butyl-piperidinyl ion).The target readily loses the alkene via H-transfer. The isomer requires higher energy to break the N-butyl bond on a tertiary amine.
Low Mass Ions m/z 94/95 (Aminopyridine).m/z 126 (N-butyl-piperidine fragment).The low-mass region reveals which ring carries the alkyl chain.
Retention Time Earlier eluting (Polar secondary amine).Later eluting (More lipophilic tertiary amine).Chromatographic separation confirms the spectral data.

Experimental Protocol: Validation Workflow

To ensure authoritative confirmation, follow this self-validating protocol. This workflow minimizes false positives from matrix interferences.

Step 1: LC-MS/MS Configuration
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 2.5µm). High pH stability is preferred due to the basicity of the analyte.

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 9.0) - Basic pH suppresses protonation of the piperidine, improving peak shape.

    • B: Acetonitrile.

Step 2: Source Parameters (ESI+)
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the butyl group).

  • Desolvation Temp: 450°C.

Step 3: Confirmation Logic (MRM Mode)

Program the following transitions. You must detect both to confirm identity.

  • Quantifier (Primary):

    
     (CE: 18 eV). High abundance, specific to N-alkyl amine.
    
  • Qualifier (Secondary):

    
     (CE: 25 eV). Confirms the core structure integrity.
    
Workflow Diagram

Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC LC Separation (High pH C18) Sample->LC ESI ESI Source (+) Soft Ionization LC->ESI Q1 Q1 Filter Select m/z 234.2 ESI->Q1 CC Collision Cell (Argon, 18-25 eV) Q1->CC Q3 Q3 Filter Detect 178.1 & 161.1 CC->Q3 Result Confirmation (Ratio Check) Q3->Result

Figure 2: Step-by-step experimental workflow for confirming the target analyte.

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (Standard reference for ESI fragmentation mechanisms of basic amines).

  • NIST Mass Spectrometry Data Center. Anabasine Mass Spectrum. NIST Chemistry WebBook, SRD 69. (Reference for the fragmentation of the piperidinyl-pyridine core). [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted piperazines and piperidines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Mechanistic insights into piperidine ring cleavage). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for hydrogen rearrangement mechanisms in alkyl amines). [Link]

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